(E)-Hex-3-en-1-ol-d2 (E)-Hex-3-en-1-ol-d2
Brand Name: Vulcanchem
CAS No.:
VCID: VC20239727
InChI: InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+/i3D,4D
SMILES:
Molecular Formula: C6H12O
Molecular Weight: 102.17 g/mol

(E)-Hex-3-en-1-ol-d2

CAS No.:

Cat. No.: VC20239727

Molecular Formula: C6H12O

Molecular Weight: 102.17 g/mol

* For research use only. Not for human or veterinary use.

(E)-Hex-3-en-1-ol-d2 -

Specification

Molecular Formula C6H12O
Molecular Weight 102.17 g/mol
IUPAC Name (E)-3,4-dideuteriohex-3-en-1-ol
Standard InChI InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+/i3D,4D
Standard InChI Key UFLHIIWVXFIJGU-SWIHUIHJSA-N
Isomeric SMILES [2H]/C(=C(/[2H])\CCO)/CC
Canonical SMILES CCC=CCCO

Introduction

Chemical Structure and Spectral Characterization

Structural Features

The compound’s IUPAC name, (E)-3,4-dideuteriohex-3-en-1-ol, reflects its stereochemistry and isotopic composition. The SMILES notation ([2H]/C(=C(/[2H])\CCO)/CC) highlights the E-configuration and deuterium placement . Key structural attributes include:

  • Double bond geometry: The trans (E) configuration ensures distinct reactivity compared to the Z-isomer.

  • Deuterium positions: Deuterium atoms at C3 and C4 reduce vibrational modes, altering spectroscopic signatures .

Spectroscopic Data

  • Infrared (IR) spectroscopy: The NIST WebBook reports characteristic O–H stretching at ~3350 cm⁻¹ and C=C stretching at ~1650 cm⁻¹, with deuterium-induced shifts in C–D vibrations (~2100–2200 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Protons adjacent to deuterium (C2 and C5) exhibit splitting due to deuterium’s quadrupole moment .

    • ¹³C NMR: Deuterium coupling (²JCD ≈ 25 Hz) is observed at C3 and C4 .

Synthesis and Deuterium-Labeling Strategies

Catalytic Deuteration Methods

Recent advances in deuterium labeling have enabled efficient synthesis of (E)-Hex-3-en-1-ol-d₂ (Table 1):

MethodConditionsDeuterium SourceYieldReference
Rhodium-catalyzed HIE[Cp*RhCl₂]₂, D₂O, 130°CD₂O85%
LiAlD₄ reduction(E)-Hex-3-enoic acid, LiAlD₄, Et₂OLiAlD₄78%
Base-catalyzed exchangeNaOH, D₂O, 30°CD₂O90%
  • Rhodium catalysis: Selective deuteration at C3 and C4 is achieved via metallacycle intermediates under rhodium catalysis, enabling trideuteration at elevated temperatures .

  • Grignard-derived deuteration: Alkyl halides treated with deuterated Grignard reagents (e.g., RMgD) yield deuterated alkenes after quenching with D₂O .

Challenges in Stereocontrol

Maintaining the E-configuration during synthesis requires careful control of reaction conditions. For example, LiAlD₄ reduction of (E)-hex-3-enoic acid preserves stereochemistry but demands anhydrous conditions to prevent isotopic scrambling .

Applications in Research and Industry

Mechanistic Studies

(E)-Hex-3-en-1-ol-d₂ serves as a probe in reaction mechanisms:

  • Isomerization kinetics: Deuterium labeling elucidates pathways in alkene isomerization, as seen in nickel-catalyzed Z-to-E transformations .

  • Hydrogen/deuterium exchange (HIE): Studies using D₂O and palladium catalysts reveal solvent isotope effects on reaction rates .

Analytical Chemistry

  • Internal standards: Its distinct mass spectral profile (m/z 102.17) aids quantification of non-deuterated analogs in GC-MS .

  • Metabolic tracing: Deuterium labels track metabolic pathways in plant volatile organic compound (VOC) studies .

Industrial Relevance

  • Fragrance industry: The compound’s grassy odor profile is exploited in perfumery, with deuterated forms enhancing stability under UV light .

PropertyValueMethod
Boiling point155–157°C (est.)Estimated
Solubility in water12 g/L (20°C)Experimental
LogP (octanol/water)1.8Calculated

Future Directions

  • Photocatalytic deuteration: Emerging methods using CdSe semiconductors and D₂O could enable room-temperature synthesis .

  • Biosynthetic routes: Engineered enzymes (e.g., alcohol dehydrogenases) may offer stereoselective deuterium incorporation .

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